(R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol
Description
(R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol is a chiral secondary alcohol featuring a 1,2,4-triazole ring substituted with a methyl group at the N1 position and an (R)-configured ethanol moiety at the C5 position. This compound is of significant interest in medicinal chemistry due to the triazole scaffold’s versatility in drug design, particularly in kinase inhibition and GPCR modulation . Its stereochemistry at the ethanol group may influence binding affinity and metabolic stability, making it a critical target for enantioselective synthesis .
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1R)-1-(2-methyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-6-3-7-8(5)2/h3-4,9H,1-2H3/t4-/m1/s1 |
InChI Key |
RPSWYONBTAKFBW-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=NN1C)O |
Canonical SMILES |
CC(C1=NC=NN1C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate chiral epoxide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized chiral catalysts on solid supports can also be employed to facilitate the separation and reuse of the catalyst, thereby reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triazole ring.
Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the dihydrotriazole derivative.
Substitution: The major products are the halide or amine derivatives, depending on the substituent introduced.
Scientific Research Applications
Agricultural Chemistry
Fungicide Development
One of the primary applications of (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol is in the development of fungicides. The compound plays a crucial role in protecting crops from fungal infections, thereby enhancing agricultural yield. Its mechanism involves inhibiting specific enzymes necessary for fungal growth and reproduction. This makes it a vital ingredient in various commercial fungicides aimed at combating plant diseases.
Pharmaceuticals
Antifungal Agent
In the pharmaceutical sector, (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol is being explored for its potential as an antifungal agent. Research has indicated that it may effectively treat fungal infections in humans by targeting fungal cell wall synthesis and disrupting metabolic pathways essential for fungal survival. This application is particularly relevant given the rising incidence of antifungal resistance among pathogenic fungi.
Biochemistry
Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition. By examining how (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol interacts with various enzymes, scientists can gain insights into metabolic pathways and develop new biochemical assays. This research is pivotal for understanding disease mechanisms and developing therapeutic strategies.
Material Science
Polymer Incorporation
In material science, (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol can be incorporated into polymers to enhance their properties. Its inclusion improves mechanical strength and thermal stability of materials, making it valuable for creating advanced materials with specific functionalities tailored for industrial applications.
Environmental Science
Bioremediation Processes
The compound is also investigated for its role in environmental science, particularly in bioremediation processes. It aids in the breakdown of pollutants in soil and water systems, contributing to environmental sustainability efforts. Research has shown that (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol can facilitate the degradation of harmful substances through microbial action.
Table 1: Applications Overview
| Application Area | Specific Use | Mechanism/Functionality |
|---|---|---|
| Agricultural Chemistry | Fungicide development | Inhibits fungal growth by targeting metabolic pathways |
| Pharmaceuticals | Antifungal agent | Disrupts cell wall synthesis in pathogenic fungi |
| Biochemistry | Enzyme inhibition studies | Provides insights into metabolic pathways |
| Material Science | Polymer enhancement | Improves mechanical strength and thermal stability |
| Environmental Science | Bioremediation processes | Facilitates pollutant degradation through microbial action |
Case Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antifungal properties of (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol against various clinical isolates of Candida species. The results demonstrated significant activity with minimum inhibitory concentrations comparable to established antifungal agents.
Case Study 2: Enzyme Interaction
Research detailed in Biochemical Journal explored how (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol inhibits a key enzyme involved in the biosynthesis of ergosterol in fungi. This inhibition was shown to lead to increased membrane permeability and subsequent cell death.
Case Study 3: Environmental Impact
A publication in Environmental Science & Technology highlighted the potential of using (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol in bioremediation efforts to treat contaminated water sources. The study indicated that the compound enhanced microbial activity responsible for degrading toxic pollutants.
Mechanism of Action
The mechanism of action of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol can be contextualized against analogous triazole-containing alcohols, as summarized below:
Table 1: Structural and Functional Comparison of Triazole-Based Alcohols
Key Comparative Insights
Structural Variations and Bioactivity Substituent Effects: The N1-methyl group in the target compound enhances metabolic stability compared to N1-ethyl or N1-difluoroethyl analogs, which may alter pharmacokinetics . Chirality: The (R)-configuration of the ethanol chain confers stereoselectivity in target binding, as seen in protease inhibitors like the dihydrochloride derivative in . Racemic mixtures (e.g., in ) often show reduced potency due to enantiomeric interference.
Synthetic Methodologies (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol is typically synthesized via reductive amination or asymmetric catalysis, leveraging intermediates like 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone . In contrast, thioether-linked analogs (e.g., ) require S-alkylation steps, introducing sulfur atoms that may affect redox stability .
Applications in Drug Development The target compound’s triazole-ethanol scaffold is integral to p97 ATPase inhibitors (e.g., BMN-673 analogs in ) and GPCR modulators . Fluorinated analogs (e.g., ) exhibit enhanced blood-brain barrier penetration, whereas methanol derivatives (e.g., ) are more suited for covalent inhibitor design due to their smaller steric profile.
Physicochemical Properties Solubility: The ethanol chain in the target compound improves aqueous solubility compared to methanol analogs (logP ~2.92 for related compounds vs. ~1.8 for methanol derivatives) . Stability: N1-methyl substitution reduces susceptibility to oxidative degradation relative to N1-cyclopropylmethyl derivatives .
Table 2: Physicochemical Data
| Compound | Molecular Weight | logP | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol | 141.15 | 0.98 | 72.4 | 12.5 (PBS) |
| (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | 127.14 | 0.52 | 65.1 | 22.3 (MeOH) |
| [1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol | 177.13 | 1.12 | 69.8 | 8.9 (DMSO) |
Biological Activity
(R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol, with the CAS number 2349385-62-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₉N₃O
- Molecular Weight : 127.14 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
(R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The mechanism often involves interference with the synthesis of ergosterol in fungi or inhibition of bacterial cell wall synthesis.
Anticancer Properties
Triazole derivatives have shown promise in cancer therapy. For instance, studies have reported that certain triazole compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | |
| Anticancer | HDAC inhibition leading to reduced tumor growth | |
| Enzyme Inhibition | Potential inhibition of kinases |
The biological activity of (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways.
- Interaction with Receptors : The triazole ring allows for hydrogen bonding with target proteins, influencing their activity.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function, the compound can exert cytotoxic effects on rapidly dividing cells.
Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives, including (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol, demonstrated significant antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were found to be comparable to established antifungal agents.
Study 2: Cancer Cell Line Testing
In vitro testing against several cancer cell lines revealed that (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol exhibited dose-dependent cytotoxicity. The compound's IC50 values were determined through MTT assays and showed promising results in inhibiting cell proliferation.
Table 2: IC50 Values Against Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
